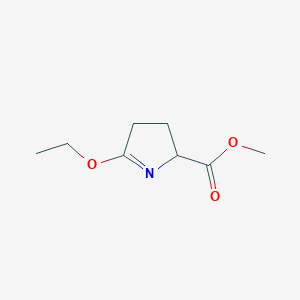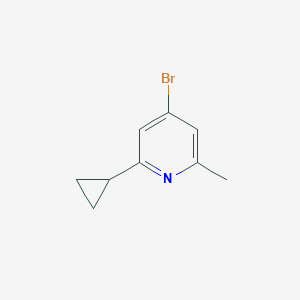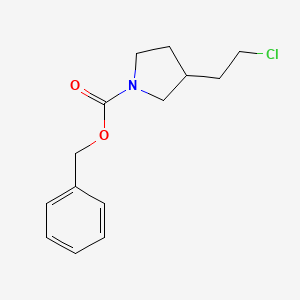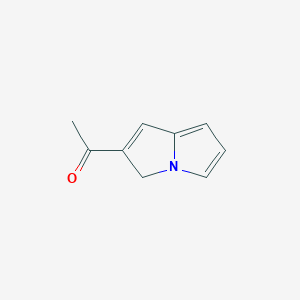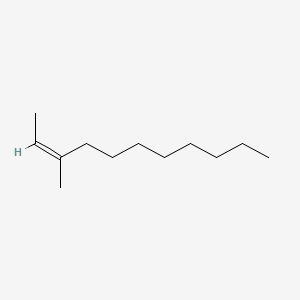
(Z)-3-Methyl-2-undecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Methyl-2-undecene is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in its eleven-carbon chain, with a methyl group attached to the third carbon. The “Z” designation indicates that the higher priority substituents on either side of the double bond are on the same side, giving it a specific geometric configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-2-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.
Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration to form the alkene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The compound can participate in substitution reactions, particularly at the allylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) under light or radical initiators.
Major Products:
Epoxides and Diols: From oxidation reactions.
Alkanes: From reduction reactions.
Allylic Bromides: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-3-Methyl-2-undecene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of natural products and pheromones.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (Z)-3-Methyl-2-undecene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the double bond and the methyl group, which can participate in various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Methyl-2-undecene: The “E” isomer has the higher priority substituents on opposite sides of the double bond.
3-Methyl-1-undecene: The double bond is located between the first and second carbon atoms.
2-Methyl-2-undecene: The methyl group is attached to the second carbon, and the double bond is between the second and third carbon atoms.
Uniqueness: (Z)-3-Methyl-2-undecene is unique due to its specific geometric configuration, which can influence its reactivity and interactions in both chemical and biological systems. This configuration can lead to different physical properties and reactivity compared to its isomers.
Eigenschaften
Molekularformel |
C12H24 |
|---|---|
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
(Z)-3-methylundec-2-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |
InChI-Schlüssel |
LKWKOLGLWOJMQP-XGICHPGQSA-N |
Isomerische SMILES |
CCCCCCCC/C(=C\C)/C |
Kanonische SMILES |
CCCCCCCCC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


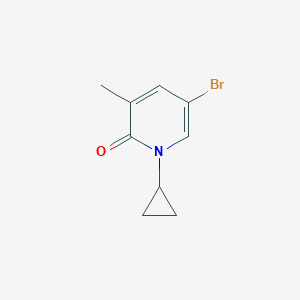
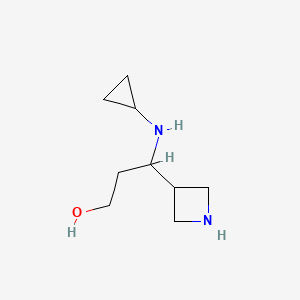
![N1-[2-(Dimethylamino)ethyl]-4-(trifluoromethyl)-1,2-benzenediamine](/img/structure/B13972525.png)
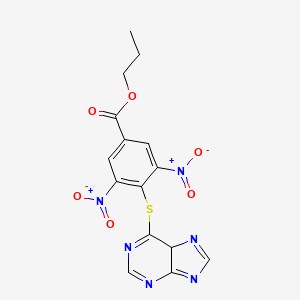
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
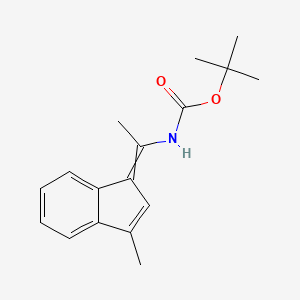
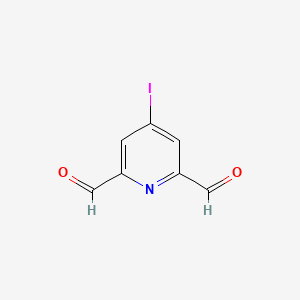
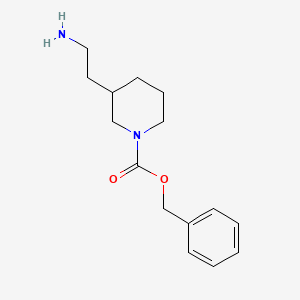

![(R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
